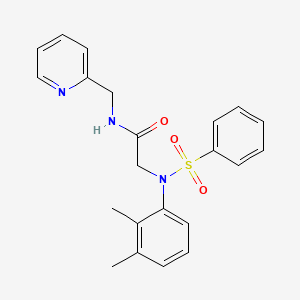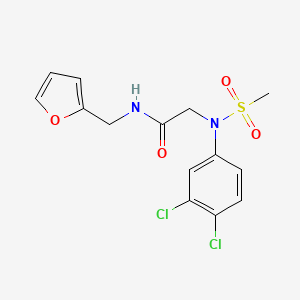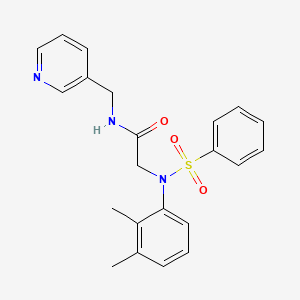![molecular formula C22H23N3O4S B3469433 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3469433.png)
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide
Vue d'ensemble
Description
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide, also known as EPPTB, is a compound that has been extensively studied in scientific research. It is a small molecule inhibitor that has shown promise in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide works by selectively inhibiting the activity of PKC and PLC enzymes. PKC is a family of serine/threonine kinases that play a crucial role in several cellular processes, including cell growth, differentiation, and apoptosis. PLC is an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which are involved in cellular signaling pathways. By inhibiting these enzymes, N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide can disrupt cellular processes and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce the growth of cancer cells by inhibiting the activity of PKC and PLC enzymes. It has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. Additionally, N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the production of amyloid beta peptides.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has several advantages for lab experiments, including its small size and ease of synthesis. It can be easily synthesized in large quantities and has a high purity, which makes it ideal for use in biochemical assays. Additionally, N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been extensively studied in animal models, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide. One potential direction is to investigate its potential therapeutic applications in cancer treatment. N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy in human clinical trials. Another potential direction is to investigate its potential therapeutic applications in neurodegenerative disorders. N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to determine its efficacy in human clinical trials. Additionally, further studies are needed to investigate the safety and toxicity of N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide in humans.
Applications De Recherche Scientifique
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC) and phospholipase C (PLC), which are involved in various cellular processes such as cell growth, differentiation, and signaling. N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has also been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Propriétés
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-2-29-20-11-13-21(14-12-20)30(27,28)25(19-9-4-3-5-10-19)17-22(26)24-16-18-8-6-7-15-23-18/h3-15H,2,16-17H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJOSMIWQKISRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3469352.png)
![10-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3469354.png)
![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3469360.png)
![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3469368.png)
![N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3469378.png)
![N~2~-cyclohexyl-N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3469383.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3469410.png)

![4-methoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3469429.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B3469430.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3469447.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3469452.png)